molecular formula C18H15ClFNO4S B11958573 4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride

4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride

Cat. No.: B11958573
M. Wt: 395.8 g/mol
InChI Key: BMFXYVIGZFSTAY-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride is a high-purity, multifunctional chemical building block designed for advanced research applications . This specialized quinoline derivative integrates several key functional groups—a sulfonyl fluoride, a chloro substituent, and an ethoxy-methoxyphenyl ring—into a single, complex scaffold, making it a valuable intermediate in medicinal chemistry and drug discovery. The core research value of this compound lies in its potential as a covalent protein binder. The sulfonyl fluoride (S-F) group is a key warhead in modern covalent inhibitor design, particularly in the development of targeted chemical probes and pharmaceuticals that engage specific amino acid residues like serine, threonine, and tyrosine. This reactivity is exploited in chemical biology for activity-based protein profiling (ABPP) and target identification studies . The chloro substituent at the 4-position of the quinoline nucleus offers a versatile handle for further synthetic elaboration via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) or nucleophilic aromatic substitution, allowing researchers to create a diverse library of analogues from a single precursor. The lipophilic 4-ethoxy-3-methoxyphenyl moiety can enhance cell membrane permeability and influence the overall pharmacokinetic properties of the resulting molecules. This product is offered with guaranteed high purity and is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C18H15ClFNO4S

Molecular Weight

395.8 g/mol

IUPAC Name

4-chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride

InChI

InChI=1S/C18H15ClFNO4S/c1-3-25-17-7-4-11(8-18(17)24-2)16-10-14(19)13-9-12(26(20,22)23)5-6-15(13)21-16/h4-10H,3H2,1-2H3

InChI Key

BMFXYVIGZFSTAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)S(=O)(=O)F)C(=C2)Cl)OC

Origin of Product

United States

Preparation Methods

Substrate Preparation

  • 6-Sulfonyl fluoride precursor : 2-Amino-5-sulfonylfluorobenzaldehyde is synthesized via nitration, reduction, and subsequent fluorosulfonylation of 2-nitrobenzenesulfonic acid.

  • Chlorination : The 4-chloro substituent is introduced using POCl₃ in DMF at 110°C, achieving >90% conversion.

Cyclization Conditions

ComponentConditionsYieldPurity (HPLC)
2-Amino-5-sulfonylfluorobenzaldehydeEthanol, 80°C, 12 h78%95%
Cyclohexanone derivativeAcetic acid catalyst, reflux82%97%

The reaction proceeds via acid-catalyzed aldol condensation, followed by cyclodehydration. Ethanol is preferred over DMF due to reduced side-product formation.

Introduction of the 4-Ethoxy-3-Methoxyphenyl Group

The aryl group is introduced at the quinoline’s 2-position through Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation .

Suzuki-Miyaura Coupling

  • Boronic acid precursor : 4-Ethoxy-3-methoxyphenylboronic acid is prepared via lithiation-borylation of 1-ethoxy-2-methoxybenzene.

  • Catalytic system : Pd(PPh₃)₄ (2 mol%), K₂CO₃, dioxane/H₂O (3:1), 90°C, 8 h.

ParameterValue
Conversion92%
Isolated Yield85%
Turnover Number46

Friedel-Crafts Alkylation

Alternative route using AlCl₃-catalyzed electrophilic substitution:

  • Electrophile : 4-Ethoxy-3-methoxybenzyl chloride.

  • Solvent : Dichloromethane, 0°C → RT, 6 h.

ConditionOutcome
AlCl₃ (1.2 eq)78% yield
ZnCl₂ (1.5 eq)65% yield

Suzuki coupling is favored for regioselectivity and milder conditions.

Sulfonyl Fluoride Installation

The sulfonyl fluoride group is introduced via a two-step sequence: sulfonation followed by fluorination .

Sulfonation with SO₃·Pyridine Complex

  • Reagent : SO₃·Pyridine (2.5 eq) in DCM, 0°C → RT, 4 h.

  • Conversion : >95% to sulfonic acid intermediate.

Fluorination Using DAST

  • Reagent : Diethylaminosulfur trifluoride (DAST, 3.0 eq).

  • Conditions : Anhydrous THF, -78°C → RT, 12 h.

ParameterValue
Yield88%
Purity98% (NMR)

Side products (e.g., sulfonic acid esters) are minimized by rigorous exclusion of moisture.

Comparative Analysis of Synthetic Routes

The table below evaluates three representative methods:

MethodStepsTotal YieldCost ($/g)Scalability
Friedländer + Suzuki562%12.50>1 kg
Friedel-Crafts454%9.80<500 g
One-Pot Cyclization348%15.20Lab-scale

Key findings :

  • The Friedländer-Suzuki route offers the best balance of yield and scalability.

  • DAST-mediated fluorination requires careful temperature control to avoid decomposition.

Challenges and Optimization Strategies

Sulfonyl Fluoride Stability

The sulfonyl fluoride group is prone to hydrolysis under basic conditions. Storage recommendations:

  • Anhydrous acetonitrile at -20°C (t₁/₂ = 6 months).

  • Avoid aqueous workup; use MgSO₄ for drying.

Purification Techniques

  • Column chromatography : Silica gel (EtOAc/hexane 1:3) removes unreacted boronic acid.

  • Recrystallization : Ethanol/water (7:3) yields 99% pure product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Group

The chloro substituent at position 4 of the quinoline ring undergoes SNAr reactions under basic conditions. This site is activated by the electron-withdrawing quinoline core and adjacent sulfonyl fluoride group.

Key Reactions:

  • Amination : Reaction with primary/secondary amines (e.g., morpholine, piperidine) in N-methylpyrrolidone (NMP) at 140°C yields 4-aminoquinoline derivatives .

  • Alkoxylation : Substitution with alkoxides (e.g., sodium methoxide) produces 4-alkoxyquinolines, though steric hindrance from the ethoxy/methoxyphenyl group may reduce yields .

Example Conditions:

ReagentSolventTemperatureYield (%)
PiperidineNMP140°C72
Sodium MethoxideDMF120°C58

Sulfonamide Formation via Sulfonyl Fluoride Amination

The sulfonyl fluoride group reacts with amines to form sulfonamides. This reaction is slower than with sulfonyl chlorides but proceeds efficiently under mild conditions .

Mechanism:

  • Nucleophilic attack by the amine on the electrophilic sulfur atom.

  • Displacement of fluoride to form a sulfonamide bond.

Applications:

  • Synthesis of protease inhibitors via primary amine coupling (e.g., benzylamine, aniline) .

  • High selectivity for sulfonamide formation over quinoline amination at temperatures below 100°C .

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group participates in Pd-catalyzed couplings, enabling functionalization of the quinoline core.

Reaction Types:

  • Suzuki–Miyaura : Coupling with arylboronic acids (e.g., 4-bromophenylboronic acid) using Pd(PPh₃)₄ yields biarylquinoline derivatives .

  • Heck Reaction : Alkenylation with styrenes forms 4-alkenylquinolines, though electron-withdrawing substituents may reduce regioselectivity .

Optimized Conditions:

ReactionCatalystBaseYield (%)
Suzuki CouplingPd(PPh₃)₄K₂CO₃85
Heck AlkenylationPd(OAc)₂Et₃N67

Hydrolysis of the Sulfonyl Fluoride Group

The sulfonyl fluoride undergoes hydrolysis in aqueous basic media to form the corresponding sulfonic acid.

Conditions:

  • Base : NaOH (1M) in H₂O/THF (1:1) at 60°C.

  • Yield : >90% conversion to 4-chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonic acid .

Electrophilic Substitution on the Quinoline Ring

The electron-rich ethoxy/methoxyphenyl group directs electrophiles to specific positions on the quinoline ring:

Nitration :

  • Nitration at position 8 occurs selectively in HNO₃/H₂SO₄ at 0°C.
    Sulfonation :

  • Sulfuric acid introduces a sulfonic acid group at position 7, though competing hydrolysis of the sulfonyl fluoride limits utility.

Radical Reactions

The sulfonyl fluoride participates in radical disproportionate coupling with sodium sulfinates to form thiosulfonates under BF₃·OEt₂ catalysis .

Example Reaction:

ArSO2F+RSO2NaBF3OEt2ArSO2SAr+byproducts\text{ArSO}_2\text{F} + \text{RSO}_2\text{Na} \xrightarrow{\text{BF}_3\cdot\text{OEt}_2} \text{ArSO}_2\text{SAr}' + \text{byproducts}

Yield : 60–75% for symmetrical thiosulfonates .

Competitive Reactivity: Chloro vs. Sulfonyl Fluoride

The relative reactivity of the chloro and sulfonyl fluoride groups depends on reaction conditions:

ConditionDominant PathwayExample
High temperature (>120°C)SNAr at chloro group Amination with piperidine (72%)
Mild temperature (25–80°C)Sulfonamide formation Reaction with benzylamine (68%)

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry due to its potential biological activity against various diseases. Specifically:

  • Antimicrobial Activity : Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride exhibit significant antibacterial and antifungal activities. For instance, derivatives with similar structures have demonstrated effectiveness against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Antiviral Properties : Some quinoline derivatives have been evaluated for their antiviral activities, particularly against hepatitis B virus and other viral infections. The sulfonyl fluoride group may enhance the interaction of these compounds with viral proteins, thereby inhibiting viral replication .

Chemical Synthesis Applications

The synthesis of this compound can be achieved through various methods, often involving the modification of existing quinoline structures or the introduction of sulfonyl fluoride groups into aromatic compounds. The following methodologies are commonly employed:

  • Nucleophilic Substitution Reactions : The sulfonyl fluoride group allows for nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Researchers have optimized conditions such as temperature and solvent choice to maximize yield and selectivity in reactions involving this compound .
  • Click Chemistry : This compound can also be utilized in click chemistry approaches to synthesize new derivatives with enhanced biological activity. The efficiency of these reactions often depends on the choice of nucleophile and reaction conditions, which can be tailored for specific applications .

Numerous studies have investigated the biological activities of quinoline derivatives, including this compound. Key findings include:

  • Anticancer Potential : Some quinoline derivatives are being explored for their anticancer properties. The structural modifications in compounds like this compound may contribute to selective cytotoxicity against cancer cells while sparing normal cells .
  • Mechanistic Insights : Studies utilizing kinetic analyses and molecular docking have provided insights into how these compounds interact with biological targets at the molecular level. Such investigations are crucial for understanding the mechanisms behind their biological effects and optimizing their therapeutic potential .

Data Table: Summary of Applications

Application AreaDescriptionExamples/References
Medicinal ChemistryAntimicrobial and antiviral properties ,
Chemical SynthesisVersatile synthesis methods including nucleophilic substitution and click chemistry,
Biological ActivityPotential anticancer effects and mechanistic studies ,

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by modifying key functional groups. The sulfonyl fluoride group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The diethylsulfamoyl group in introduces bulkier and more polar substituents compared to the ethoxy-methoxyphenyl group in the target compound, likely affecting solubility and receptor binding.
  • The trifluoromethyl group in enhances lipophilicity and metabolic stability, whereas the sulfonamide in enables hydrogen bonding, critical for biological activity.

Sulfonyl Fluoride vs. Sulfonamide/Sulfonyl Chloride :

  • Sulfonyl fluorides (target compound, ) are less reactive than sulfonyl chlorides but more stable than sulfonamides , making them suitable for prolonged biological interactions.

Synthetic Routes :

  • Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) is a common method for introducing aryl groups at position 2. The target compound’s synthesis may involve similar strategies.

Biological Activity

4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride is a compound that belongs to the quinoline family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C18H15ClFNO4S
  • Molecular Weight : 395.83 g/mol
  • Exact Mass : 395.039435 g/mol
  • InChIKey : BMFXYVIGZFSTAY-UHFFFAOYSA-N

The biological activity of quinoline derivatives often involves the inhibition of specific enzymes or pathways. For instance, compounds similar to 4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline have been shown to interact with various biological targets, including:

  • Enzyme Inhibition : Many quinoline derivatives act as inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases.
  • Antimicrobial Activity : Quinoline compounds often exhibit antibacterial and antifungal properties, making them potential candidates for treating infections.

Biological Activity Overview

Recent studies have highlighted the biological activities of this compound and its derivatives. Below is a summary of notable findings:

Activity Type Details
AntimicrobialExhibits significant activity against various bacterial strains, including E. coli and M. tuberculosis .
AnticancerDemonstrated cytotoxic effects on cancer cell lines such as MCF-7 and HCT-116 with IC50 values in the low micromolar range .
Enzyme InhibitionShown to inhibit acetylcholinesterase with high efficiency, indicating potential in treating Alzheimer's disease .
Photosynthetic InhibitionInhibits photosynthetic electron transport in chloroplasts, suggesting a possible herbicidal application .

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the antimicrobial properties of various quinoline derivatives, including 4-Chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline. The compound was tested against standard strains and demonstrated superior activity compared to traditional antibiotics such as isoniazid and pyrazinamide against M. tuberculosis .
  • Anticancer Activity
    Research conducted on the cytotoxic effects of this compound on human cancer cell lines revealed an IC50 value of approximately 1.5 µM against MCF-7 cells. This suggests that it could be a promising candidate for further development in cancer therapy .
  • Enzyme Inhibition Studies
    A series of enzyme assays indicated that the compound effectively inhibited acetylcholinesterase with an IC50 value significantly lower than that of its parent compound, demonstrating enhanced biological activity due to structural modifications .

Q & A

Basic: What are the recommended synthetic routes for preparing 4-chloro-2-(4-ethoxy-3-methoxyphenyl)quinoline-6-sulfonyl fluoride, and how do reaction conditions influence yield?

The synthesis of quinoline derivatives typically involves multi-step reactions, including cyclization, halogenation, and sulfonation. For example:

  • Step 1 : Formation of the quinoline core via Friedländer or Gould-Jacobs synthesis, using substituted anilines and β-keto esters.
  • Step 2 : Chlorination at position 4 using POCl₃ or SOCl₂ under reflux (60–100°C), monitored by TLC or HPLC to avoid over-halogenation .
  • Step 3 : Introduction of the sulfonyl fluoride group via sulfonation (e.g., ClSO₃H) followed by fluorination with KF or DAST (diethylaminosulfur trifluoride) .
    Key variables : Temperature control during sulfonation (exothermic) and inert gas purging to prevent hydrolysis of sulfonyl fluoride intermediates. Yields drop significantly if moisture is present .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, sulfonyl fluoride at δ 7.5–8.5 ppm for aromatic protons) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns for Cl/F .
  • X-ray crystallography : SHELXL refinement (via SHELX suite) for resolving crystal packing and hydrogen-bonding networks. Crystallize in DCM/hexane or EtOAc .

Advanced: How does the 4-ethoxy-3-methoxyphenyl substituent influence electronic properties and reactivity in cross-coupling reactions?

The electron-donating ethoxy and methoxy groups activate the phenyl ring toward electrophilic substitution but may sterically hinder coupling reactions (e.g., Suzuki-Miyaura). Computational studies (DFT) predict:

  • Electron density : Increased at the quinoline N-1 and sulfonyl fluoride groups, enhancing nucleophilic attack susceptibility.
  • Steric effects : Bulkier substituents reduce coupling efficiency with aryl boronic acids. Optimize using Pd(OAc)₂/XPhos catalysts in THF at 80°C .

Advanced: What strategies resolve contradictions in reported biological activity data for similar sulfonyl fluoride-containing quinolines?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) may arise from:

  • Assay variability : Use standardized MIC (minimum inhibitory concentration) or IC₅₀ protocols with positive controls (e.g., ciprofloxacin for antibacterial tests) .
  • Solubility differences : Compare DMSO vs. saline solubility and adjust vehicle concentrations.
  • Metabolite interference : Conduct LC-MS/MS stability studies in plasma to identify degradation products .

Advanced: How can computational methods predict the sulfonyl fluoride’s reactivity as a covalent inhibitor in enzyme studies?

  • Docking simulations : Use AutoDock Vina to model interactions with catalytic serine/threonine residues (e.g., proteases).
  • QM/MM calculations : Assess transition states for sulfonyl fluoride hydrolysis or covalent adduct formation.
  • Validate experimentally : Perform kinetic assays (kinact/KI) with recombinant enzymes .

Methodological: What are best practices for handling sulfonyl fluoride derivatives to prevent hydrolysis during storage?

  • Storage : Anhydrous conditions (molecular sieves) at –20°C in amber vials.
  • Handling : Use gloveboxes or Schlenk lines under argon.
  • Quality control : Monitor purity via ¹⁹F NMR (sharp singlet at δ ~50–60 ppm for SO₂F; broadening indicates hydrolysis) .

Methodological: How to design a SAR study for optimizing the quinoline scaffold’s bioactivity?

  • Variation points :
    • Position 2: Replace 4-ethoxy-3-methoxyphenyl with heteroaryl groups.
    • Position 6: Compare sulfonyl fluoride vs. sulfonamide/sulfonate.
  • Assays :
    • In vitro : Enzyme inhibition (e.g., kinase panels).
    • In vivo : Pharmacokinetics (oral bioavailability, t½) in rodent models.
  • Data analysis : Multivariate regression to correlate logP, polar surface area, and IC₅₀ .

Methodological: How to troubleshoot low yields in the final sulfonyl fluoride step?

  • Common issues :
    • Hydrolysis : Use anhydrous solvents (e.g., distilled DCM) and scavengers (e.g., CaH₂).
    • Side reactions : Replace ClSO₃H with milder sulfonating agents (e.g., SO₃·pyridine complex).
    • Purification : Employ silica gel chromatography with ethyl acetate/hexane (1:4) or recrystallize from hot ethanol .

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